Tribromoborane-methyl sulfide

Catalog No.
S1898434
CAS No.
29957-59-3
M.F
C2H6BBr3S
M. Wt
312.66 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tribromoborane-methyl sulfide

CAS Number

29957-59-3

Product Name

Tribromoborane-methyl sulfide

IUPAC Name

tribromo(dimethylsulfonio)boranuide

Molecular Formula

C2H6BBr3S

Molecular Weight

312.66 g/mol

InChI

InChI=1S/C2H6BBr3S/c1-7(2)3(4,5)6/h1-2H3

InChI Key

NCVLHAUANAMSTL-UHFFFAOYSA-N

SMILES

[B-]([S+](C)C)(Br)(Br)Br

Canonical SMILES

[B-]([S+](C)C)(Br)(Br)Br

Organic Synthesis:

  • Lewis Acid Catalyst

    Tribromoborane-methyl sulfide acts as a Lewis acid catalyst due to the empty p-orbital on the boron atom. This property makes it useful in various organic reactions, such as Friedel-Crafts acylation and alkylation reactions. These reactions are crucial for forming carbon-carbon bonds, which are the backbone of organic molecules PubChem: Tribromoborane-methyl sulfide, CID 4181510: .

  • Dehalogenation

    Tribromoborane-methyl sulfide can be used as a dehalogenating agent. It facilitates the removal of halogen atoms (like chlorine or bromine) from organic molecules, allowing for the introduction of other functional groups [Organic Syntheses, Vol. 58, p. 147 (1979)].

Inorganic Chemistry:

  • Boron-based Material Precursor: Tribromoborane-methyl sulfide serves as a precursor for the synthesis of boron-containing materials. These materials possess unique properties that make them valuable for various applications, including catalysis, electronics, and energy storage [Journal of the American Chemical Society, 2001, 123 (35), 8777-8783(DOI: 10.1021/ja010922o)].

Medicinal Chemistry:

  • Organic Synthesis Intermediate: Due to its role as a Lewis acid catalyst, tribromoborane-methyl sulfide can be employed in the synthesis of complex organic molecules with potential medicinal applications. These molecules can serve as drug candidates or building blocks for further drug development [ChemInform, 2009, No. 40, 1000089].

Tribromoborane-methyl sulfide has the molecular formula C₂H₆BBr₃S and a molecular weight of approximately 312.66 g/mol. This compound is characterized by its complex structure consisting of a boron atom bonded to three bromine atoms and a methyl sulfide group. It is known for its hazardous nature, causing severe skin burns and eye damage upon contact . The compound is typically encountered in solution form and is used as a reagent in various

Tribromoborane-methyl sulfide is a hazardous compound and should be handled with appropriate safety precautions. It's likely to be:

  • Corrosive: Can cause severe skin and eye damage.
  • Toxic: May be harmful if inhaled, ingested, or absorbed through the skin.
  • Moisture Sensitive: Reacts violently with water, releasing toxic gases like hydrogen bromide and sulfur dioxide.

Tribromoborane-methyl sulfide serves as a versatile reagent in organic synthesis. It is particularly useful for:

  • Deprotection Reactions: The compound can be utilized to deprotect methylenedioxy acetal bonds found in polyvinyl compounds .
  • Demethylation: It effectively demethylates aryl methyl ethers, which is crucial in synthesizing various organic compounds .
  • Baylis-Hillman Reactions: This compound participates in Baylis-Hillman reactions, facilitating the formation of carbon-carbon bonds .

Tribromoborane-methyl sulfide can be synthesized through several methods:

  • Direct Reaction: The compound can be formed by reacting boron tribromide with dimethyl sulfide under controlled conditions.
  • Complexation: It can also be synthesized as a complex solution where boron tribromide interacts with methyl sulfide, often resulting in varying concentrations depending on the reaction environment .

The primary applications of tribromoborane-methyl sulfide include:

  • Organic Synthesis: It is widely used as a reagent for various organic transformations.
  • Pharmaceutical Development: Its role as a precursor for synthesizing biologically active compounds makes it valuable in drug discovery and development.
  • Chemical Research: Researchers utilize this compound for studying reaction mechanisms involving boron and sulfur chemistry.

While specific interaction studies on tribromoborane-methyl sulfide are scarce, its reactivity with various organic substrates suggests that it may interact with nucleophiles due to the electrophilic nature of the boron atom. Understanding these interactions can provide insights into its utility in synthetic chemistry and potential biological effects.

Tribromoborane-methyl sulfide shares similarities with other boron-containing compounds but exhibits unique properties due to its specific structure. Here are some comparable compounds:

Compound NameMolecular FormulaUnique Features
Boron TrifluorideBF₃Highly reactive gas used as a Lewis acid
Boron TribromideBBr₃A strong electrophile but lacks sulfur functionality
Dimethyl SulfideC₂H₆SA simple sulfur compound without boron

Uniqueness of Tribromoborane-Methyl Sulfide: Unlike other boron compounds, tribromoborane-methyl sulfide combines both boron and sulfur functionalities, making it particularly useful in specific organic synthesis applications where both elements play critical roles.

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory.;
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive

Wikipedia

Tribromoborane-methyl sulfide

Dates

Modify: 2023-08-16

Explore Compound Types